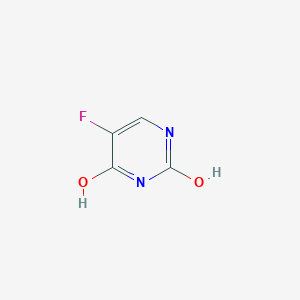

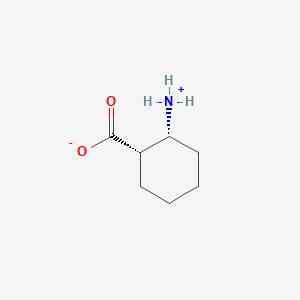

(1S,2R)-2-aminocyclohexane-1-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of stereochemical variants of cyclohexane-based amino acids, including (1S,2R)-2-aminocyclohexane-1-carboxylic acid, involves selective transformations and cycloaddition reactions. Techniques such as Diels–Alder cycloaddition have been utilized to achieve the synthesis of both stereoisomers of related compounds, demonstrating the flexibility and complexity of synthesizing these amino acids with precise stereochemistry (Avenoza et al., 1999).

Molecular Structure Analysis

Crystallographic studies have characterized the conformation of 1-aminocyclohexane-1-carboxylic acid derivatives, showing that the cyclohexane rings adopt a nearly perfect chair conformation. The amino group predominantly occupies the axial position, suggesting a preference for folded, potentially helical conformations in these molecules (Valle et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving cyclohexane-based amino acids often exploit the stereochemical nature of the compounds for the synthesis of complex peptides and beta-peptides. These reactions highlight the role of the cyclohexane structure in promoting rigidity and influencing the overall molecular conformation in synthesized products (Izquierdo et al., 2005).

Applications De Recherche Scientifique

Crystallographic Characterization : The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, have been determined. The studies reveal that the cyclohexane rings predominantly adopt a chair conformation, with the amino group occupying the axial position in most structures (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).

NMR Chiral Solvating Agents : Compounds derived from (1R,2R)-1,2-diaminocyclohexane have been synthesized and shown to exhibit better enantiodiscriminating ability than commercially available chiral solvating agents. This highlights their potential as practical and effective chiral solvating agents (Yang, Wang, Zhong, Wu, & Fu, 2006).

Building Blocks for β-Peptides : Enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides, has been synthesized from trans-cyclohexane-1,2-dicarboxylic acid using a simple one-pot procedure (Berkessel, Glaubitz, & Lex, 2002).

Asymmetric Diels–Alder Cycloaddition : The synthesis of enantiopure bicyclic β-amino acids via asymmetric Diels–Alder reaction has been demonstrated, using acrylate derivatives and 1-(benzyloxycarbonylamino)cyclohexadiene. This provides a rare example of asymmetric Diels–Alder reaction activated by microwave (Songis, Didierjean, Laurent, Martínez, & Calmès, 2007).

13C-NMR Sequence Analysis : Studies on the tacticity of poly(D,L-β-amino Acids) using 13C-NMR have shown that tacticity effects are observable only if both α- and β-carbons have a substituent. This research contributes to the understanding of the stereospecificity in the polymerization of N-carboxyanhydrides (Kricheldorf, Mülhaupt, & Hull, 1980).

Propriétés

IUPAC Name |

(1S,2R)-2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-aminocyclohexane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.